molecular formula C15H13N5O B15277217 (S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Cat. No.: B15277217
M. Wt: 279.30 g/mol
InChI Key: ZNEOCJMEHFSZRY-JTQLQIEISA-N
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Description

(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups that mimic biological substrates.

Medicine

Medically, this compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, which can modulate biological pathways and processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar amine functionality.

    2,2’-Oxydiethylamine: Another compound with amine groups, used in different industrial applications.

Uniqueness

What sets (S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile apart is its complex structure that combines multiple functional groups, allowing for a broader range of chemical reactions and applications. Its stereochemistry also adds to its uniqueness, providing specific interactions in biological systems that similar compounds may not offer.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

InChI

InChI=1S/C15H13N5O/c1-10(17)14-18-19-8-7-11(9-16)13(19)15(21)20(14)12-5-3-2-4-6-12/h2-8,10H,17H2,1H3/t10-/m0/s1

InChI Key

ZNEOCJMEHFSZRY-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)N

Canonical SMILES

CC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)N

Origin of Product

United States

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